molecular formula C8H10N2O B12854092 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one

Katalognummer: B12854092
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: IUBFSVFYJRXNBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a hydrazine derivative with a ketone or aldehyde, followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized indazole derivative, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of materials or other chemicals.

Wirkmechanismus

The mechanism of action for 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, affecting various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other indazole derivatives such as:

  • 1-Methyl-1H-indazole
  • 4,5-Dihydro-1H-indazole
  • 1-Methyl-4,5-dihydro-1H-pyrazole

Uniqueness

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one may have unique properties or activities that distinguish it from these similar compounds, such as specific biological activity or chemical reactivity.

Eigenschaften

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

1-methyl-5,7-dihydro-4H-indazol-6-one

InChI

InChI=1S/C8H10N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h5H,2-4H2,1H3

InChI-Schlüssel

IUBFSVFYJRXNBU-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(CCC(=O)C2)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.